Cadmium telluride

説明

Synthesis Analysis

Cadmium telluride quantum dots (QDs) can be synthesized using green methods, such as plant-mediated approaches, offering a quick, eco-friendly, and efficient route. For instance, aqueous extracts from the Ficus johannis plant have been used as natural stabilizing precursors in the synthesis of CdTe QDs, resulting in particles with significant antimicrobial activity and negligible toxicity (Moradi Alvand et al., 2019). Other methods include using thioglycolic acid, thioglycerol, and L-cysteine as stabilizers, which influence the size and optical properties of CdTe nanoparticles (Jo et al., 2021).

Molecular Structure Analysis

The molecular structure of CdTe influences its properties and applications. For instance, the synthesis of well-defined hydrazine-cadmium tellurite hybrid microcrystals through solvothermal reaction allows for the controlled thermal decomposition to form porous platelet-like microarchitectures of cadmium telluride, showcasing the material's versatile structural capabilities (Yao et al., 2010).

Chemical Reactions and Properties

Cadmium telluride's chemical reactions are pivotal for its synthesis and application. For example, the reaction between cadmium bis(phenyltellurolate) and cadmium alkylcarboxylates at high temperatures leads to the formation of cadmium telluride nanocrystals, demonstrating the compound's reactivity and potential for creating nanoscale materials with specific properties (Campos & Owen, 2016).

Physical Properties Analysis

The physical properties of CdTe, such as its bandgap, are essential for its use in photovoltaics and electronics. The synthesis method impacts these properties significantly. For instance, cadmium telluride nanoparticles synthesized via a sonochemical method exhibit sizes between 8 and 13 nm and show changes in physical and chemical properties at increased temperatures, illustrating the influence of synthesis conditions on CdTe's physical properties (Ban et al., 2012).

Chemical Properties Analysis

The chemical stability of CdTe under various conditions, including its leaching behavior in response to pH and oxygen, is crucial for environmental safety and recycling considerations. Studies have shown that CdTe exhibits a high leaching potential, raising concerns about the release of toxic cadmium and tellurium species in the environment, thus highlighting the need for responsible handling and recycling of CdTe-containing devices (Zeng et al., 2015).

科学的研究の応用

Nanotechnology

- Field : Nanotechnology .

- Application : CdTe quantum dots (QDs) have been prepared by chemical reaction and used to fabricate electroluminescence quantum dot hybrid junction device .

- Methods : The hybrid white light-emitting devices consist of three layers deposited successively on the ITO glass substrate; the first layer was of tetra-phenyl diaminobiphenyl (TPD) polymer mixed with polymethyl methacrylate (PMMA) polymers, while the second layer was 0.5 wt% of the (CdTe) QDs for hybrid device, whereas the third layer was tris (8-hydroxyquinoline) aluminum (Alq3) .

- Results : The electroluminescence (EL) spectrum of hybrid device shows a wide emission band covering the range 350–700 nm. The emissions causing this white luminescence were identified depending on the chromaticity coordinates (CIE 1931): x = 0.32, y = 0.33. The correlated color temperature (CCT) was found to be about 5886 K .

Photovoltaics

- Field : Photovoltaics .

- Application : CdTe crystals have been in limelight in photovoltaic application (PV) since the optoelectronic properties such as Eg (1.49 eV), absorption coefficient (~10 5 cm –1 ), p -type conductivity, carrier concentration (6 × 10 16 cm –3) and mobility (1040 cm 2 / (V s)) at the room temperature are reported that optimum for solar cells .

- Methods : CdTe is one of the technologically important semiconductor materials with a range of applications, which require high quality and defect-free substrates .

- Results : CdTe is also used as a radiation detector because of the large average atomic number, Z = 50, and relatively large stopping power and high resistivity at room temperature .

Thin Film Technology

- Field : Thin Film Technology .

- Application : The research on thin film CdTe photovoltaic solar cells has been re-gaining momentum in recent years, due to commercial advances made with regard to CdTe technology .

- Methods : CdTe solar panels are now at parity with poly-crystalline silicon for performance and cost .

- Results : CdTe technology has shown significant commercial advances .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tellanylidenecadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

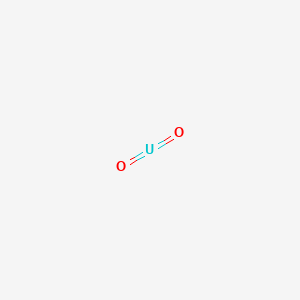

InChI=1S/Cd.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPBZEBXAAZZJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

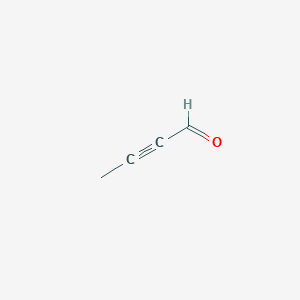

[Cd]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

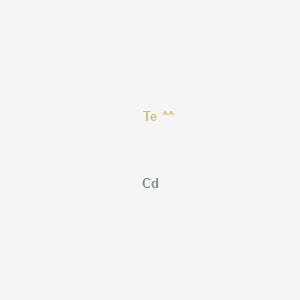

Molecular Formula |

CdTe | |

| Record name | cadmium telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030950 | |

| Record name | Cadmium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish-black solid; Oxidizes on long term contact with moist air; [Merck Index] Black odorless pieces; [MSDSonline] | |

| Record name | Cadmium telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8440 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Cadmium telluride | |

CAS RN |

1306-25-8 | |

| Record name | Cadmium telluride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium telluride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium telluride (CdTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM TELLURIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STG188WO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。